molecular formula C8H6F2O3 B8725754 Methyl 4,5-difluoro-2-hydroxybenzoate

Methyl 4,5-difluoro-2-hydroxybenzoate

Cat. No. B8725754
M. Wt: 188.13 g/mol
InChI Key: CEUYGAJZMUKAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08716293B2

Procedure details

A mixture of 4,5-difluoro-2-hydroxybenzoic acid (20 mmol), methanol (100 ml) and concentrated H2SO4 (5 ml) was refluxed for 48 h. Then, the reaction mixture was concentrated. The residue was dissolved in ethyl acetate, washed with brine and a saturated NaHCO3 solution and neutralized with citric acid. The organic layer was dried over MgSO4 and concentrated in vacuo to give the product. Yield: 2.8 g (97% purity, 74% yield).
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:12])[CH:3]=1.OS(O)(=O)=O.[CH3:18]O>>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:5]([C:6]([O:8][CH3:18])=[O:7])=[C:4]([OH:12])[CH:3]=1

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1F)O
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C(=O)OC)C=C1F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.